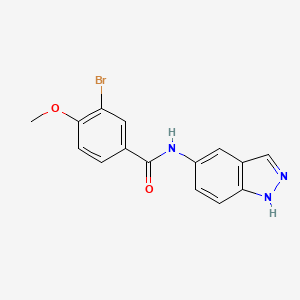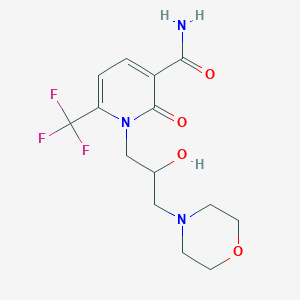
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine, also known as PEA-15, is a small molecule that has been studied for its potential therapeutic applications in various diseases. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation.
Mecanismo De Acción
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine exerts its biological effects by binding to various proteins, including extracellular signal-regulated kinase (ERK), death-associated protein kinase (DAPK), and phosphatidylinositol 3-kinase (PI3K). n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the activation of ERK, which is involved in cell proliferation and survival. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can also activate DAPK, which is involved in apoptosis. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the activity of PI3K, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can also regulate inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be difficult to purify and can have low solubility in aqueous solutions.
Direcciones Futuras
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several potential future directions for research, including the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine-based therapies for cancer, diabetes, and neurodegenerative diseases. Studies can also focus on the identification of new binding partners for n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine and the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine analogs with improved pharmacological properties. In addition, studies can focus on the elucidation of the molecular mechanisms underlying the biological effects of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine.
Métodos De Síntesis
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be synthesized using a variety of methods, including the reaction of 1-phenylpropan-1-amine with 1H-pyrazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 1-phenylpropan-1-amine with 2-bromo-1-phenylethanone, followed by the reaction with sodium azide and then copper (I) iodide to obtain n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine.
Aplicaciones Científicas De Investigación
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Studies have shown that n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14(13-7-4-3-5-8-13)15-10-12-17-11-6-9-16-17/h3-9,11,14-15H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGRTZHNXFNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)
![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)

![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)
